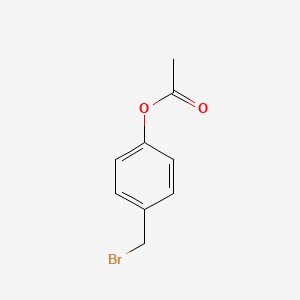

4-(Bromomethyl)phenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(bromomethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUWUBXEOFFOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451325 | |

| Record name | 4-Bromomethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-95-4 | |

| Record name | 4-Bromomethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Bromomethyl)phenyl acetate, a key intermediate in various synthetic applications. This document details the chemical properties, a plausible synthetic pathway including experimental protocols, and the analytical characterization of the compound.

Compound Overview

This compound, with the CAS number 52727-95-4, is a solid organic compound.[1] Its structure features a phenyl acetate core with a bromomethyl substituent at the para position. This benzylic bromide functionality makes it a valuable reagent for introducing the 4-(acetoxymethyl)phenyl group into various molecules through nucleophilic substitution reactions.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Melting Point | 54-55 °C | N/A |

| Boiling Point | 118-122 °C at 1.5 Torr | N/A |

| Appearance | Solid | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [1] |

Synthesis of this compound

A plausible and efficient two-step synthetic route to this compound begins with the acetylation of p-cresol (4-methylphenol) to form 4-methylphenyl acetate. This intermediate is then subjected to benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions, a process known as the Wohl-Ziegler reaction.[3][4]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methylphenyl acetate

This procedure is adapted from standard acetylation methods for phenols.

Materials:

-

p-Cresol (4-methylphenol)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-cresol (1.0 eq) in dichloromethane.

-

Add pyridine (1.5 eq) to the solution and cool the flask in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-methylphenyl acetate, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Step 2: Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is a generalized procedure based on the Wohl-Ziegler bromination of benzylic positions.[5][6] The use of acetonitrile is a safer alternative to the traditionally used carbon tetrachloride.[7]

Materials:

-

4-Methylphenyl acetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq) or a UV lamp

-

Acetonitrile

-

Cold water

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 4-methylphenyl acetate in acetonitrile.

-

Add N-bromosuccinimide and AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Alternatively, the reaction can be initiated photochemically by irradiating the mixture with a UV lamp at room temperature.

-

Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. The less dense succinimide byproduct will float on top of the solution.[4]

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with cold water to remove any remaining succinimide.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a solid.

Characterization of this compound

Due to the limited availability of published experimental spectra for this compound, the following tables provide expected spectroscopic data based on the chemical structure and analysis of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | Ar-H (ortho to CH₂Br) |

| ~7.08 | d | 2H | Ar-H (ortho to OAc) |

| ~4.50 | s | 2H | -CH₂Br |

| ~2.30 | s | 3H | -C(O)CH₃ |

Rationale for prediction: The aromatic protons are expected to form an AA'BB' system. The protons ortho to the electron-withdrawing bromomethyl group will be downfield compared to those ortho to the electron-donating acetate group. The benzylic protons of the CH₂Br group typically appear around 4.5 ppm. The acetyl protons are expected as a sharp singlet around 2.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following peaks:

| Chemical Shift (δ, ppm) | Assignment |

| ~169.5 | C =O (ester) |

| ~150.0 | Ar-C -OAc |

| ~137.0 | Ar-C -CH₂Br |

| ~130.0 | Ar-C H (ortho to CH₂Br) |

| ~122.0 | Ar-C H (ortho to OAc) |

| ~32.0 | -C H₂Br |

| ~21.0 | -C(O)C H₃ |

Rationale for prediction: The carbonyl carbon of the acetate group is expected around 169.5 ppm.[8] The aromatic carbon attached to the oxygen will be downfield (~150 ppm), while the carbon attached to the bromomethyl group will also be significantly downfield.[9] The benzylic carbon is expected around 32 ppm, and the methyl carbon of the acetate group around 21 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1765 | C=O stretch (ester) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

| ~600-700 | C-Br stretch |

Rationale for prediction: The most prominent peaks would be the strong carbonyl stretch of the ester group around 1765 cm⁻¹ and the C-O stretch of the ester around 1200 cm⁻¹. The C-Br stretch is typically found in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show the following key fragments:

| m/z | Ion | Notes |

| 228/230 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom (approx. 1:1 ratio) |

| 186/188 | [M - C₂H₂O]⁺ | Loss of ketene from the molecular ion |

| 149 | [M - Br]⁺ | Loss of a bromine radical |

| 107 | [M - Br - C₂H₂O]⁺ | Loss of a bromine radical and ketene |

| 43 | [CH₃CO]⁺ | Acetyl cation, likely the base peak |

Rationale for prediction: The molecular ion peak will exhibit the characteristic isotopic pattern of bromine. Common fragmentation pathways include the loss of a bromine radical and the loss of ketene from the acetate group. The acetyl cation is a very stable fragment and is often the base peak in the mass spectra of acetates.

References

- 1. This compound | 52727-95-4 [sigmaaldrich.com]

- 2. This compound | CAS#:52727-95-4 | Chemsrc [chemsrc.com]

- 3. Wohl-Ziegler Bromination | Thermo Fisher Scientific - RU [thermofisher.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 7. sciforum.net [sciforum.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. spectrabase.com [spectrabase.com]

"4-(Bromomethyl)phenyl acetate" CAS number 52727-95-4 properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(Bromomethyl)phenyl acetate. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Properties

This compound is a versatile reagent, primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive bromomethyl group and a phenyl acetate moiety, makes it a valuable tool in the development of chemical probes and other advanced chemical entities.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 52727-95-4 | - |

| Molecular Formula | C₉H₉BrO₂ | ChemSrc |

| Molecular Weight | 229.07 g/mol | ChemSrc |

| Boiling Point | 282.7 °C at 760 mmHg | ChemSrc |

| Density | 1.5 g/cm³ | ChemSrc |

| Purity | Typically ≥97% | ChemSrc |

Note: Additional data such as melting point and solubility are not consistently reported in publicly available sources. Experimental determination is recommended for precise applications.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted prior to use. As a brominated organic compound, it is expected to be an irritant and lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a fluorescent probe are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of p-cresyl acetate using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). This reaction, known as the Wohl-Ziegler reaction, is selective for the benzylic position.

Materials:

-

p-Cresyl acetate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresyl acetate in carbon tetrachloride under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis of a Carboxylesterase-activated Fluorescent Probe (DBPpys)

This compound is a key reagent in the synthesis of DBPpys, a "turn-on" near-infrared fluorescent probe for the detection of carboxylesterases (CEs).[1] The synthesis involves the electrophilic substitution of a fluorescent dye (DBPpy) with this compound.

Materials:

-

DBPpy (the precursor fluorophore)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction flask

-

Magnetic stirrer

Procedure (based on the synthesis of DBPpys): [1]

-

Dissolve DBPpy (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

-

Add potassium carbonate (2.0 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, DBPpys.

Visualizations

Experimental Workflow: Synthesis of DBPpys

The following diagram illustrates the key steps in the synthesis of the fluorescent probe DBPpys, highlighting the role of this compound.

Caption: Workflow for the synthesis of the DBPpys fluorescent probe.

Signaling Pathway: Carboxylesterase Detection by DBPpys

The DBPpys probe functions through a "turn-on" fluorescence mechanism initiated by the enzymatic activity of carboxylesterases. The following diagram depicts this signaling pathway.

Caption: Mechanism of carboxylesterase detection using the DBPpys probe.

References

Spectroscopic Analysis of 4-(Bromomethyl)phenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 4-(Bromomethyl)phenyl acetate, the following tables summarize the predicted data based on the analysis of similar chemical structures, including substituted phenyl acetates and benzyl acetate derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Acetate) | 2.1 - 2.3 | Singlet | 3H |

| CH₂Br (Bromomethyl) | 4.5 - 4.7 | Singlet | 2H |

| Aromatic Protons | 7.1 - 7.5 | Multiplet (likely two doublets) | 4H |

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Acetate) | 20 - 22 |

| CH₂Br (Bromomethyl) | 32 - 35 |

| Aromatic CH | 121 - 131 |

| Aromatic C-O | 150 - 152 |

| Aromatic C-CH₂Br | 137 - 139 |

| C=O (Ester) | 169 - 171 |

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester carbonyl stretch) | 1760 - 1740 | Strong |

| C-O (Ester stretch) | 1250 - 1150 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch (CH₃) | 2960 - 2850 | Medium to Weak |

| C-Br stretch | 680 - 515 | Medium to Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Predicted Fragment Ion | Notes |

| 228/230 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 186/188 | [M - CH₂CO]⁺ | Loss of a ketene molecule |

| 149 | [M - Br]⁺ | Loss of a bromine radical |

| 107 | [M - Br - CH₂CO]⁺ | Loss of bromine and ketene |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

The instrument is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Parameters such as acquisition time, relaxation delay, and number of scans are optimized to obtain a good signal-to-noise ratio.

-

The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information about the number of attached protons.

-

A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The spectrum is referenced to the deuterated solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: The analysis is performed on an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded. The instrument collects an interferogram, which is then Fourier-transformed to produce the infrared spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion), which may then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

An In-depth Technical Guide to the Chemical Reactivity of the Benzylic Bromide in 4-(Bromomethyl)phenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the benzylic bromide moiety in 4-(bromomethyl)phenyl acetate. This bifunctional reagent serves as a versatile building block in organic synthesis, finding applications in the development of prodrugs, the installation of protecting groups, and the construction of complex molecular architectures. This document details the principal reactions of the benzylic bromide, including nucleophilic substitution and oxidation, supported by experimental protocols and quantitative data. The stability of the acetate functionality under various reaction conditions is also discussed. Diagrams of key reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the molecule's synthetic utility.

Introduction

This compound is a key organic intermediate characterized by two primary reactive sites: a highly reactive benzylic bromide and a moderately reactive phenyl acetate. The benzylic bromide is susceptible to a range of transformations, most notably nucleophilic substitution reactions, making it an excellent electrophile for the introduction of the 4-(acetoxymethyl)phenyl group. The strategic location of the acetate group offers opportunities for further functionalization or for its use as a protecting group that can be cleaved under specific conditions. This guide will focus on the chemical behavior of the benzylic bromide, providing researchers and drug development professionals with the necessary information to effectively utilize this reagent in their synthetic endeavors.

Synthesis of this compound

The most common method for the synthesis of this compound involves the benzylic bromination of 4-methylphenyl acetate (p-cresyl acetate). This free-radical halogenation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride or chlorobenzene.

Chemical Reactivity of the Benzylic Bromide

The primary reactivity of this compound is centered on the benzylic bromide. The C-Br bond is activated by the adjacent benzene ring, which can stabilize the transition state of nucleophilic substitution reactions and any potential carbocationic intermediate.

Nucleophilic Substitution Reactions

The benzylic bromide readily undergoes nucleophilic substitution, predominantly through an S(_N)2 mechanism, with a wide variety of nucleophiles. This allows for the facile introduction of diverse functional groups at the benzylic position.

Ammonia, primary amines, and secondary amines readily displace the bromide to form the corresponding primary, secondary, and tertiary benzylic amines. Azide ions are also excellent nucleophiles for this transformation, yielding benzylic azides which are versatile intermediates for the synthesis of amines via reduction or for use in click chemistry.

Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to form ethers (Williamson Ether Synthesis). Carboxylate salts can also be employed to synthesize esters.

Thiols and thiophenols are potent nucleophiles that react efficiently to produce thioethers.

Cyanide ions are effective carbon nucleophiles, leading to the formation of nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Table 1: Summary of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Azide | Sodium Azide (NaN₃) | Methanol | 4-Hydroxybenzyl azide | 75 | [1] |

| Cyanide | Potassium Cyanide (KCN) | Methanol | 4-Hydroxybenzyl cyanide | 70 | [1] |

| Generic Amine | RNH₂ | Various | 4-(Aminomethyl)phenyl acetate | Varies | General Knowledge |

| Generic Alkoxide | RONa | Alcohol | 4-((Alkoxy)methyl)phenyl acetate | Varies | General Knowledge |

| Generic Thiolate | RSNa | Various | 4-((Alkylthio)methyl)phenyl acetate | Varies | General Knowledge |

Note on Acetate Group Stability: In protic solvents such as methanol, the acetate group can be susceptible to hydrolysis, particularly when the reaction is heated or if basic conditions are employed. The reactions with sodium azide and potassium cyanide in refluxing methanol resulted in the formation of the corresponding 4-hydroxybenzyl derivatives, indicating concomitant cleavage of the acetate ester.[1] To preserve the acetate group, aprotic solvents and milder reaction conditions are recommended.

Oxidation to Aldehyde

The benzylic bromide of this compound can be oxidized to the corresponding aldehyde, 4-formylphenyl acetate. This transformation is a valuable method for the synthesis of aromatic aldehydes. Several methods are available for this oxidation, including the Sommelet and Hass-Bender reactions. A common laboratory method involves the use of dimethyl sulfoxide (DMSO) as the oxidant, often in the presence of a base like sodium bicarbonate.

Table 2: Oxidation of Benzylic Bromides to Aldehydes

| Reaction Name | Typical Reagents | General Applicability |

| Sommelet Reaction | Hexamethylenetetramine (HMTA), water | Good for benzylic halides |

| Hass-Bender Oxidation | 2-Nitropropane sodium salt | Effective for benzylic halides |

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), base (e.g., NaHCO₃) | Widely used for activated halides |

Experimental Protocols

General Procedure for Nucleophilic Substitution with Sodium Azide

A mixture of this compound (1.0 eq) and sodium azide (1.5 eq) in a suitable solvent (e.g., dimethylformamide to preserve the acetate, or methanol if hydrolysis is desired) is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC. The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

In a specific example using 4-acetoxybenzyl acetate in methanol, a 75% yield of 4-hydroxybenzyl azide was obtained after refluxing the reaction mixture.[1]

General Procedure for Oxidation to 4-Formylphenyl Acetate using DMSO

To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added sodium bicarbonate (2.0 eq). The mixture is heated to a temperature between 100-150 °C and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude aldehyde can be purified by column chromatography or distillation.

Applications in Drug Development and Organic Synthesis

The dual functionality of this compound makes it a valuable tool in several areas of chemical research:

-

Prodrug Synthesis: The benzylic position can be used to link a drug molecule, with the acetate serving as a group that can be hydrolyzed in vivo to release the active compound or modify its pharmacokinetic properties.

-

Protecting Group Chemistry: The 4-(acetoxymethyl)phenyl group can be introduced to protect alcohols, phenols, or carboxylic acids. The acetate can be selectively cleaved, and the resulting benzylic alcohol can be removed under various conditions.

-

Linker for Solid-Phase Synthesis: The reactive benzylic bromide allows for the attachment of this moiety to a solid support, with the acetate group available for further chemical modification.

Conclusion

This compound is a versatile and highly reactive bifunctional molecule. The benzylic bromide is the primary site of reactivity, readily undergoing nucleophilic substitution with a wide range of nucleophiles and being susceptible to oxidation to the corresponding aldehyde. Careful consideration of reaction conditions, particularly the choice of solvent, is necessary to control the fate of the acetate group. The synthetic utility of this compound makes it a valuable reagent for researchers in organic synthesis and medicinal chemistry for the construction of complex molecules and the development of novel therapeutic agents.

References

The Versatility of 4-(Bromomethyl)phenyl Acetate in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenyl acetate is a readily accessible and highly versatile bifunctional building block in organic synthesis. Its utility stems from the presence of two key reactive sites: a reactive benzylic bromide and a latent phenol protected as an acetate ester. The benzylic bromide is an excellent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles, allowing for the straightforward introduction of the 4-(acetoxymethyl)phenyl moiety into a target molecule. The acetate group is a stable protecting group for the phenolic hydroxyl, which can be readily cleaved under mild conditions to unmask the phenol for further functionalization. This dual reactivity makes this compound an invaluable tool for the synthesis of a diverse range of organic molecules, from simple ethers and amines to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the research and development laboratory.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 52727-95-4 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 43-46 °C |

| Boiling Point | 145-147 °C at 3 mmHg |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Insoluble in water. |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.41 (d, J = 8.4 Hz, 2H, Ar-H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.50 (s, 2H, CH₂Br), 2.30 (s, 3H, COCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 169.5, 150.8, 135.5, 131.9, 122.0, 32.5, 21.2.

-

IR (KBr, cm⁻¹): 1765 (C=O, ester), 1508, 1450 (C=C, aromatic), 1210 (C-O, ester), 605 (C-Br).

-

Mass Spectrometry (EI): m/z (%) 228/230 ([M]⁺, 5), 186/188 (100), 107 (85), 43 (95).

Synthesis of this compound

This compound can be readily prepared from the commercially available 4-methylphenyl acetate (p-cresyl acetate) via a radical bromination reaction.

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-methylphenyl acetate (1.0 eq.) in a suitable solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS, 1.1 eq.).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a white solid.

Applications in Organic Synthesis: A Versatile Electrophile

The primary utility of this compound lies in its reactivity as a benzylic bromide, enabling a wide range of nucleophilic substitution reactions. This allows for the facile introduction of the 4-(acetoxymethyl)benzyl group, which can be subsequently deprotected to reveal a phenol, providing a versatile handle for further synthetic transformations.

Figure 2: Versatile reactivity of this compound.

Synthesis of Aryl Ethers (Williamson Ether Synthesis)

This compound is an excellent substrate for the Williamson ether synthesis, reacting with a variety of phenols and alcohols in the presence of a mild base to afford the corresponding ethers in high yields.

Experimental Protocol: Synthesis of 4-(Phenoxymethyl)phenyl acetate

-

To a solution of phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (hexane/ethyl acetate) to give 4-(phenoxymethyl)phenyl acetate.

Quantitative Data for Ether Synthesis:

| Nucleophile (ArOH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | 60 | 4 | 92 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 3 | 95 |

| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 70 | 5 | 88 |

| 2-Naphthol | K₂CO₃ | Acetone | 60 | 6 | 90 |

Synthesis of Thioethers

The reaction of this compound with thiols or thioacetate salts provides a straightforward route to thioethers. These compounds are valuable intermediates in medicinal chemistry and materials science.

Experimental Protocol: Synthesis of S-[4-(Acetoxymethyl)phenyl]methyl thioacetate

-

In a round-bottom flask, dissolve potassium thioacetate (1.2 eq.) in a suitable solvent like DMF or ethanol.

-

Add a solution of this compound (1.0 eq.) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel (hexane/ethyl acetate) to yield S-[4-(acetoxymethyl)phenyl]methyl thioacetate.

Quantitative Data for Thioether Synthesis:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 94 |

| Sodium thiomethoxide | - | Ethanol | 25 | 1 | 96 |

| Thioacetic acid | Et₃N | CH₂Cl₂ | 0 to 25 | 3 | 91 |

Synthesis of N-Benzyl Compounds

Amines readily displace the bromide in this compound to form N-benzylated products. This reaction is typically high-yielding and can be performed with a wide range of primary and secondary amines.

Experimental Protocol: Synthesis of N-[4-(Acetoxymethyl)benzyl]aniline

-

Dissolve aniline (2.2 eq.) in a solvent such as acetonitrile or dichloromethane.

-

Add this compound (1.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl to remove excess aniline, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (hexane/ethyl acetate) to afford N-[4-(acetoxymethyl)benzyl]aniline.

Quantitative Data for Amine Synthesis:

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Acetonitrile | 25 | 4 | 89 |

| Piperidine | Dichloromethane | 25 | 2 | 95 |

| Morpholine | THF | 25 | 3 | 93 |

Application in Multi-Step Synthesis: Synthesis of Loxoprofen Intermediate

The utility of this compound as a versatile building block is exemplified in the synthesis of precursors to active pharmaceutical ingredients (APIs). For instance, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen can be synthesized from a derivative of this compound. The following diagram illustrates a plausible synthetic route starting from a related precursor, 2-(4-bromomethylphenyl)propionic acid, which shares the key reactive bromomethylphenyl moiety.

Figure 3: Plausible synthetic route to Loxoprofen.[1][2][3][4][5]

This synthetic sequence highlights how the reactive benzylic bromide can be used to form a crucial carbon-carbon bond in the construction of a complex pharmaceutical agent.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its dual functionality, combining a reactive electrophilic center with a protected phenol, allows for a wide range of synthetic transformations. The straightforward preparation and the high yields typically observed in its reactions with various nucleophiles make it an attractive starting material for the synthesis of diverse molecular architectures. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and effective utilization of this important synthetic intermediate in their drug discovery and development endeavors.

References

- 1. CN105017009A - Loxoprofen sodium synthesis method - Google Patents [patents.google.com]

- 2. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]

- 3. Synthesis method of loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN109776300B - Synthetic method of loxoprofen sodium - Google Patents [patents.google.com]

- 5. CN1294115A - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Introduction of the 4-(Acetoxymethyl)phenyl Group Using "4-(Bromomethyl)phenyl acetate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(acetoxymethyl)phenyl group is a valuable moiety in organic synthesis, particularly in the realm of drug development where it often serves as a biolabile promoiety in prodrug design. Its introduction is effectively achieved using the versatile alkylating agent, 4-(Bromomethyl)phenyl acetate. This technical guide provides a comprehensive overview of the chemical principles, experimental methodologies, and practical applications associated with the use of this reagent. Detailed experimental protocols for the O-alkylation of carboxylic acids and phenols are presented, along with quantitative data and a discussion of the strategic application of this functional group in the development of non-steroidal anti-inflammatory drug (NSAID) prodrugs.

Introduction

The strategic modification of parent drug molecules to enhance their pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug development. Prodrug design, a key aspect of this strategy, involves the covalent attachment of a promoiety to the active pharmaceutical ingredient (API), which is later cleaved in vivo to release the parent drug. The 4-(acetoxymethyl)phenyl group has emerged as a particularly useful promoiety due to its susceptibility to enzymatic hydrolysis, leading to the controlled release of the active drug.

This compound is the reagent of choice for introducing this group. It is a benzylic bromide, making it a reactive electrophile that readily participates in nucleophilic substitution reactions with a variety of nucleophiles, including carboxylic acids, phenols, and amines. This reactivity, combined with the ester functionality that imparts the desired biolability, makes it a powerful tool in the medicinal chemist's arsenal.

Reaction Mechanism and Principles

The introduction of the 4-(acetoxymethyl)phenyl group using this compound proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. The benzylic carbon is electrophilic due to the electron-withdrawing nature of the bromine atom. A nucleophile (Nu:), such as a carboxylate or a phenoxide, attacks this carbon, displacing the bromide leaving group.

The general reaction can be depicted as follows:

Figure 1. General SN2 reaction mechanism for the introduction of the 4-(acetoxymethyl)phenyl group.

The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of solvent is also crucial and is often a polar aprotic solvent that can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Experimental Protocols

The following sections provide detailed experimental procedures for the O-alkylation of carboxylic acids and phenols using this compound. These protocols are representative and may require optimization depending on the specific substrate.

O-Alkylation of Carboxylic Acids: Synthesis of 4-(Acetoxymethyl)phenyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Prodrug)

This protocol describes the synthesis of a prodrug of the widely used NSAID, ibuprofen.

Reaction Scheme:

Figure 2. Synthesis of 4-(acetoxymethyl)phenyl ester of ibuprofen.

Materials:

-

Ibuprofen

-

This compound

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of ibuprofen (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

O-Alkylation of Phenols: Synthesis of 4-(Acetoxymethyl)phenyl ether of Phenol

This protocol outlines the general procedure for the synthesis of aryl ethers using this compound.

Reaction Scheme:

Figure 3. Synthesis of 4-(acetoxymethyl)phenyl ether of phenol.

Materials:

-

Phenol

-

This compound

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a mixture of phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add this compound (1.1 eq).

-

Reflux the reaction mixture with stirring and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The efficiency of the introduction of the 4-(acetoxymethyl)phenyl group is dependent on the nucleophile, reaction conditions, and the specific substrate. The following tables summarize typical yields for the O-alkylation of various carboxylic acids and phenols.

Table 1: O-Alkylation of Carboxylic Acids

| Carboxylic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ibuprofen | K2CO3 | DMF | Room Temp. | 12 | 85-95 |

| Diclofenac | Cs2CO3 | Acetonitrile | 60 | 8 | 80-90 |

| Benzoic Acid | NaH | THF | Room Temp. | 6 | >90 |

Table 2: O-Alkylation of Phenols

| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K2CO3 | Acetone | Reflux | 10 | 80-90 |

| 4-Nitrophenol | K2CO3 | DMF | 50 | 5 | >95 |

| 2-Naphthol | Cs2CO3 | Acetonitrile | Room Temp. | 12 | 85-95 |

Application in Drug Development: Prodrugs of COX Inhibitors

A significant application of the 4-(acetoxymethyl)phenyl group is in the design of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. However, many NSAIDs are carboxylic acids and can cause gastrointestinal side effects.

By converting the carboxylic acid group of an NSAID into a 4-(acetoxymethyl)phenyl ester, a prodrug is formed. This prodrug is typically less acidic and can pass through the stomach with reduced irritation. Once absorbed into the bloodstream, the ester is hydrolyzed by ubiquitous esterase enzymes, releasing the active NSAID and the non-toxic byproduct, 4-hydroxymethylphenol.

Metabolic Activation Pathway:

Figure 4. Metabolic activation of an NSAID prodrug.

This prodrug strategy offers several potential advantages:

-

Reduced Gastric Irritation: Masking the acidic carboxylic acid group can minimize direct contact with the gastric mucosa.

-

Improved Oral Bioavailability: The increased lipophilicity of the ester prodrug may enhance its absorption from the gastrointestinal tract.

-

Sustained Release: The rate of enzymatic hydrolysis can potentially be modulated to provide a more sustained release of the active drug, leading to a longer duration of action.

Conclusion

This compound is a highly effective reagent for the introduction of the 4-(acetoxymethyl)phenyl group onto a variety of nucleophilic substrates. The resulting derivatives, particularly esters of carboxylic acid-containing drugs, have significant potential in drug development as prodrugs. The straightforward reaction conditions, generally high yields, and the predictable enzymatic cleavage of the resulting ester make this a valuable strategy for medicinal chemists seeking to optimize the properties of drug candidates. This guide provides the foundational knowledge and practical protocols to successfully implement this methodology in a research and development setting.

Solubility and stability of "4-(Bromomethyl)phenyl acetate" in common organic solvents

An In-depth Technical Guide on the Solubility and Stability of 4-(Bromomethyl)phenyl acetate

Introduction

This compound (CAS No: 52727-95-4) is a bifunctional organic compound featuring both a benzylic bromide and a phenyl acetate moiety.[1][2] This structure makes it a valuable reagent in organic synthesis, particularly for introducing the 4-(acetoxymethyl)phenyl group. However, these same functional groups contribute to its inherent reactivity and limited stability, necessitating careful consideration of solvent choice and storage conditions. This guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Compound Profile:

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 52727-95-4 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 282.7 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ |[1] |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, its solubility can be predicted based on its chemical structure and qualitative data from analogous compounds. The principle of "like dissolves like" suggests that its polarity, arising from the ester group and the polarizable carbon-bromine bond, allows for solubility in a range of common organic solvents.[3][4]

Predicted Qualitative Solubility

The following table summarizes the predicted solubility of this compound. These predictions are based on its structure and qualitative data for similar compounds, such as methyl 2-(4-(bromomethyl)phenyl)acetate and 4-(bromomethyl)phenylacetic acid phenacyl ester, which are noted to be soluble in common organic solvents like ethanol, ether, and chloroform.[5][6]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar ester group interacts well with these solvents. |

| Protic Polar | Methanol, Ethanol | Soluble | Solvents can hydrogen bond with the ester's oxygen atoms. Potential for solvolysis exists (see Stability section). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | Good solvent for moderately polar organic compounds. |

| Aromatic | Toluene | Moderately Soluble | The phenyl ring structure promotes favorable interactions. |

| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar alkanes. |

| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the crystal lattice energy. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended.[4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-48 hours) to reach equilibrium.[4]

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration suitable for HPLC analysis.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration. The solubility is then calculated by factoring in the dilution.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

This compound is a reactive molecule. Its stability is influenced by its chemical structure, which contains two key reactive sites: the benzylic bromide and the phenyl acetate ester. Supplier data indicates the compound is corrosive and requires stringent storage conditions, highlighting its instability.[2][7][8]

Storage and Handling

-

Recommended Storage: Store in a freezer under -20°C, kept in a dark place, and under an inert atmosphere.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, heat, sparks, and flame.[9] The material may be corrosive to metals.[7]

-

Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage.[7][8] Handling should be performed in a well-ventilated area with appropriate personal protective equipment.[6]

Chemical Degradation Pathways

The compound is susceptible to degradation via two primary pathways:

-

Nucleophilic Substitution at the Benzylic Carbon: The benzylic bromide is an excellent leaving group, making the benzylic carbon highly electrophilic and prone to attack by nucleophiles. In the presence of water or alcohols (which may be used as solvents), this can lead to solvolysis products.

-

Hydrolysis of the Acetate Ester: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(bromomethyl)phenol and acetic acid. This reaction is typically slower than the substitution at the benzylic position but can be significant, especially at non-neutral pH.

Caption: Potential Chemical Degradation Pathways.

Experimental Protocol for Forced Degradation Study

A forced degradation (stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile, Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for several hours.

-

Base Hydrolysis: Add 0.1 M NaOH at room temperature. Monitor frequently as degradation is often rapid.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat the stock solution at 80 °C.

-

Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.

-

-

Time Points: For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.[10][11] A PDA detector helps assess peak purity, while an LC-MS system is invaluable for identifying the mass of degradation products.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This compound is a reactive chemical intermediate whose utility is tempered by its inherent instability. While quantitative solubility data is sparse, it is predicted to be soluble in a wide range of common polar organic solvents but insoluble in water and nonpolar solvents. Its stability is compromised by its two reactive functional groups, the benzylic bromide and the phenyl acetate ester, which are susceptible to nucleophilic substitution and hydrolysis, respectively. Due to this reactivity, the compound requires storage at low temperatures under an inert atmosphere and must be handled with appropriate safety precautions. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively determine its solubility and systematically evaluate its stability profile in various solvent systems.

References

- 1. This compound | CAS#:52727-95-4 | Chemsrc [chemsrc.com]

- 2. This compound | 52727-95-4 [sigmaaldrich.com]

- 3. chem.ws [chem.ws]

- 4. google.com [google.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 52727-95-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

Safety precautions and handling of "4-(Bromomethyl)phenyl acetate" in a lab setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety precautions and handling procedures for 4-(Bromomethyl)phenyl acetate (CAS No. 52727-95-4) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion (Category 1B): Causes severe skin burns.[1]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

-

Corrosive to Metals (Category 1): May be corrosive to metals.[2]

Signal Word: Danger[1]

Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H335: May cause respiratory irritation.[1]

-

H290: May be corrosive to metals.[2]

Precautionary Statements:

Physical and Chemical Properties

| Property | Value |

| CAS Number | 52727-95-4 |

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| Appearance | Solid |

| Boiling Point | 282.7 ± 23.0 °C at 760 mmHg[4] |

| Density | 1.5 ± 0.1 g/cm³[4] |

Toxicological and Exposure Data

| Data Point | Value |

| Acute Toxicity (Oral LD50) | No data available |

| Acute Toxicity (Dermal LD50) | No data available |

| Acute Toxicity (Inhalation LC50) | No data available |

| Occupational Exposure Limits (PEL, TWA, etc.) | No data available |

The absence of this data necessitates a more cautious approach, treating the substance as potentially highly toxic.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

Due to the corrosive and irritant nature of this compound, a comprehensive PPE strategy is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

-

Lab Coat: A chemical-resistant lab coat or apron is required.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

Safe Handling and Storage

-

Handling:

-

Storage:

Spill Response Protocol

In the event of a spill, follow these procedures immediately:

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.

-

Don PPE: Before attempting any cleanup, don the appropriate PPE as described in section 4.1.

-

Contain the Spill:

-

For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

For solid spills, carefully cover the material to prevent dust from becoming airborne.

-

-

Absorb and Neutralize:

-

Slowly and carefully add absorbent material to the spill, working from the outside in.[7]

-

For acid-based compounds, neutralization with a weak base (e.g., sodium bicarbonate) may be appropriate, but this should be done with caution and by trained personnel.

-

-

Collect and Dispose:

-

Decontaminate:

-

Clean the spill area with soap and water.[7]

-

Collect the decontamination materials (e.g., wipes, paper towels) and place them in the hazardous waste container.

-

-

Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] Symptoms may include coughing, shortness of breath, headache, and nausea.[1]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Extinguishing Media:

-

Specific Hazards: The compound is combustible.[2] Upon heating, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and hydrogen bromide.[6][9]

Visualization of Laboratory Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for handling this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 52727-95-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | CAS#:52727-95-4 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. aksci.com [aksci.com]

A Technical Guide to 4-(Bromomethyl)phenyl acetate in Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenyl acetate is a versatile bifunctional reagent increasingly utilized in biomedical research and drug discovery. Its chemical structure, featuring a reactive bromomethyl group and a phenyl acetate moiety, makes it a valuable building block for the synthesis of advanced chemical probes and therapeutic agents. This technical guide provides an in-depth overview of its suppliers, purity standards, and key applications, with a focus on its role in the development of fluorescent probes for enzyme detection and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental methodologies and relevant signaling pathways are also presented to facilitate its practical application in the laboratory.

Suppliers and Purity Standards

The quality and purity of this compound are critical for the reliability and reproducibility of experimental results. A variety of chemical suppliers offer this reagent at different purity grades, typically suitable for research and development purposes.

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich | ≥97% | 52727-95-4 |

| Toronto Research Chemicals | Not specified | 52727-95-4 |

| Ambeed | 97% | 52727-95-4 |

| BLD Pharm | 97% | 52727-95-4 |

| Biosynth | >95.0% (T) | 52727-95-4 |

Note: Purity is typically determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). It is crucial for researchers to obtain and consult the Certificate of Analysis (CoA) from the supplier for detailed purity information and characterization data.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is a critical first step in any experimental workflow. The following are general protocols for common analytical techniques that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds.

General Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile impurities and confirming the identity of the compound.

General Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Applications in Research

Synthesis of Fluorescent Probes for Carboxylesterase Detection

This compound serves as a key building block for creating "turn-on" fluorescent probes to detect carboxylesterase (CE) activity. CEs are a class of enzymes involved in various physiological and pathological processes, including drug metabolism.

Mechanism of Action: The acetate group of the probe acts as a recognition site for carboxylesterases. In the presence of the enzyme, the ester bond is hydrolyzed, releasing the fluorophore from the quenching effect of the acetate group, resulting in a significant increase in fluorescence intensity.

Experimental Workflow for Fluorescent Probe Synthesis:

Caption: General workflow for synthesizing a carboxylesterase fluorescent probe.

Detailed Experimental Protocol (Example):

This protocol is a general guideline and may require optimization for specific fluorophores.

-

Reaction Setup: In a round-bottom flask, dissolve the fluorophore containing a nucleophilic group (e.g., a hydroxyl or amino group) in an appropriate anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (ACN).

-

Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to deprotonate the nucleophilic group.

-

Addition of this compound: Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified time (typically monitored by Thin Layer Chromatography, TLC).

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final fluorescent probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This compound can be utilized in the synthesis of the linker component of a PROTAC.

Mechanism of Action: A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Signaling Pathway of PROTAC-mediated Protein Degradation:

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis (Conceptual):

The synthesis of a PROTAC is a multi-step process. The following outlines a conceptual workflow where a derivative of this compound could be used to connect the two ligands.

Caption: A modular approach for the synthesis of a PROTAC molecule.

Detailed Experimental Protocol (General Strategy):

The synthesis of PROTACs is highly specific to the target protein and E3 ligase ligands. A general strategy involves:

-

Functionalization of Ligands: The POI ligand and the E3 ligase ligand are individually synthesized or modified to incorporate a reactive functional group (e.g., an amine, alcohol, or alkyne).

-

Linker Synthesis: The linker is synthesized, potentially starting from this compound, to have complementary reactive ends. For instance, the bromomethyl group can be converted to an azide for "click" chemistry or another functional group for amide coupling.

-

Stepwise Conjugation: The POI ligand is first coupled to one end of the linker. The resulting intermediate is then purified and reacted with the E3 ligase ligand to form the final PROTAC.

-

Purification and Characterization: Extensive purification, typically by preparative HPLC, is required. The final PROTAC is thoroughly characterized by NMR, mass spectrometry, and its biological activity is validated in cell-based assays.

Conclusion

This compound is a valuable and versatile reagent for researchers in chemistry, biology, and drug discovery. Its utility in the synthesis of fluorescent probes for enzyme activity and as a component of PROTACs highlights its importance in developing tools to interrogate and manipulate biological systems. A thorough understanding of its sourcing, purity, and reaction methodologies is essential for its successful application in advancing scientific research.

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-(Bromomethyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenyl acetate is a versatile bifunctional reagent utilized in organic synthesis and medicinal chemistry. Its structure incorporates a reactive benzylic bromide and a protected phenolic hydroxyl group (as an acetate). The benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions, making it an ideal reagent for introducing the 4-(acetoxymethyl)benzyl moiety into a wide range of molecules.[1] This functionality is valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients and prodrugs, where the benzyl group can act as a linker or a protecting group.

These application notes provide detailed protocols for the reaction of this compound with various classes of nucleophiles.